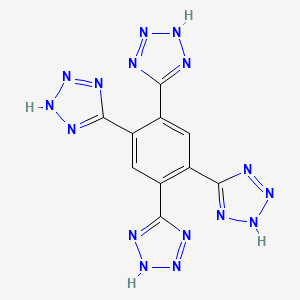![molecular formula C53H40N2O2 B1493593 [16-[hydroxy(diphenyl)methyl]-13-pyridin-4-yl-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]-diphenylmethanol](/img/structure/B1493593.png)
[16-[hydroxy(diphenyl)methyl]-13-pyridin-4-yl-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]-diphenylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepine-2,6-diyl]bis(diphenylmethanol) is a complex organic compound with a unique structure that includes pyridine and dinaphthoazepine moieties. This compound is known for its high catalytic activity and enantioselectivity in various chemical reactions, making it a valuable substance in the field of asymmetric synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepine-2,6-diyl]bis(diphenylmethanol) involves multiple steps, starting from the appropriate pyridine and naphthalene derivatives. The key steps include:
Formation of the dinaphthoazepine core: This is typically achieved through a cyclization reaction involving naphthalene derivatives under specific conditions.
Introduction of the pyridine moiety: This step involves the coupling of the pyridine derivative to the dinaphthoazepine core.
Addition of diphenylmethanol groups: This final step involves the addition of diphenylmethanol groups to the azepine core, often using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepine-2,6-diyl]bis(diphenylmethanol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine and diphenylmethanol groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepine-2,6-diyl]bis(diphenylmethanol) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepine-2,6-diyl]bis(diphenylmethanol) involves its interaction with specific molecular targets and pathways. The compound acts as a chiral nucleophilic catalyst, facilitating the formation of enantioselective products through the stabilization of transition states and intermediates. The pyridine and dinaphthoazepine moieties play crucial roles in binding to substrates and promoting the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- (S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepine-2,6-diyl]bis[bis(4-tert-butylphenyl)methanol]
- 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile
- 1,1,2,2-tetra(pyridin-4-yl)ethene
Uniqueness
What sets (S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepine-2,6-diyl]bis(diphenylmethanol) apart from similar compounds is its exceptional catalytic activity and enantioselectivity. The presence of both pyridine and dinaphthoazepine moieties provides a unique structural framework that enhances its ability to stabilize transition states and intermediates, making it a highly effective catalyst in asymmetric synthesis .
Properties
Molecular Formula |
C53H40N2O2 |
|---|---|
Molecular Weight |
736.9 g/mol |
IUPAC Name |
[16-[hydroxy(diphenyl)methyl]-13-pyridin-4-yl-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl]-diphenylmethanol |
InChI |
InChI=1S/C53H40N2O2/c56-52(39-19-5-1-6-20-39,40-21-7-2-8-22-40)48-33-37-17-13-15-27-44(37)50-46(48)35-55(43-29-31-54-32-30-43)36-47-49(34-38-18-14-16-28-45(38)51(47)50)53(57,41-23-9-3-10-24-41)42-25-11-4-12-26-42/h1-34,56-57H,35-36H2 |
InChI Key |
MKYBHIRPEBDXBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C6=C(CN1C7=CC=NC=C7)C(=CC8=CC=CC=C86)C(C9=CC=CC=C9)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![hydroxy-[(8-hydroxy-3,4-dihydro-2H-chromen-3-yl)oxy]-oxoazanium](/img/structure/B1493546.png)





![7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(21),2,4(8),5,9,14,16(20),18-octaene](/img/structure/B1493563.png)



![1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493600.png)
